6-Methoxy-3-pyridin-4-yl-quinoline
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Overview
Description
6-Methoxy-3-pyridin-4-yl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and a pyridin-4-yl group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridin-4-yl-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methoxy-2-nitrobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst can lead to the formation of the desired quinoline derivative through a Suzuki-Miyaura coupling reaction . The reaction is typically carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-pyridin-4-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the pyridin-4-yl group, resulting in different chemical properties.
3-Pyridin-4-ylquinoline: Lacks the methoxy group, affecting its reactivity and biological activity.
6-Methoxy-2-pyridin-4-ylquinoline: Similar structure but with a different substitution pattern.
Uniqueness
6-Methoxy-3-pyridin-4-yl-quinoline is unique due to the presence of both the methoxy and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-methoxy-3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C15H12N2O/c1-18-14-2-3-15-12(9-14)8-13(10-17-15)11-4-6-16-7-5-11/h2-10H,1H3 |
InChI Key |
BGNDYXHAEMNSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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